molecular formula C24H28N2O3 B2818752 5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850905-42-9

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2818752
CAS No.: 850905-42-9
M. Wt: 392.499
InChI Key: NBEJAQXGCQCONG-UHFFFAOYSA-N
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Description

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of an azepane ring, a benzyl group, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-benzyl-3,4-dihydroisoquinolin-1-one with 2-(azepan-1-yl)-2-oxoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or chloroform, at a temperature of around 20°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as one-pot synthesis or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exhibit phospholipase C-like activity, leading to the hydrolysis of phospholipids and the generation of secondary messengers. This activity can modulate various cellular processes, including signal transduction and membrane dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an azepane ring and a tetrahydroisoquinoline moiety. The biological properties of this compound are of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C19H24N2O3C_{19}H_{24}N_{2}O_{3}. Its structure can be represented as follows:

Structure C19H24N2O3\text{Structure }\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The azepane ring may facilitate interactions with various enzymes, potentially acting as an inhibitor or modulator.
  • Receptor Binding : The structural components allow for binding to specific receptors involved in neurological and metabolic pathways.
  • Redox Activity : The oxoethoxy group could participate in redox reactions, influencing oxidative stress within cells.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of tetrahydroisoquinoline compounds exhibit antimicrobial properties. The presence of the azepane moiety enhances these effects, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It has been reported that similar structures can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .

Neuroprotective Effects

Given the structure's potential to interact with neurotransmitter systems, there is growing interest in exploring its neuroprotective properties. Compounds with similar frameworks have been shown to enhance cognitive functions and exhibit neuroprotective effects against neurodegenerative diseases .

Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds:

  • GlyT1 Inhibition Study : A study on phenyl sulfonamides indicated that modifications to the azepane structure resulted in enhanced potency as GlyT1 inhibitors. This suggests that similar modifications in our compound could yield significant biological activities .
  • Anticancer Activity Evaluation : Research into tetrahydroisoquinoline derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The specific role of the azepane ring in enhancing these effects remains an area for further exploration .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectivePotential enhancement of cognitive functions
GlyT1 InhibitionModifications increase potency

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-23(25-14-6-1-2-7-15-25)18-29-22-12-8-11-21-20(22)13-16-26(24(21)28)17-19-9-4-3-5-10-19/h3-5,8-12H,1-2,6-7,13-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEJAQXGCQCONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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